N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
This compound is a hybrid heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanylacetamide group linked to a 2,5-dimethylphenylcarbamoyl moiety. Thiadiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, with sulfonamide groups enhancing solubility and target-binding affinity . The presence of the piperidine sulfonyl group may modulate pharmacokinetic properties, such as membrane permeability and metabolic stability, while the 2,5-dimethylphenylcarbamoyl moiety could influence target specificity .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S3/c1-16-6-7-17(2)20(14-16)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-8-10-19(11-9-18)36(32,33)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBRKRSAUVUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfur, hydrazine, and various acylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Key Research Findings and Limitations
- Structural Determinants of Activity : The sulfanylacetamide linker in the target compound enables flexible binding to hydrophobic enzyme pockets, a feature absent in rigid thiazole derivatives .
- Limitations: No in vivo efficacy data are available for the target compound. Structural similarity metrics (e.g., Tanimoto) may overestimate bioactivity congruence for complex hybrids .
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on available literature.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a benzamide moiety, which is known for enhancing biological activity through various mechanisms. The presence of the piperidine sulfonyl group is also significant as it can influence receptor interactions and overall pharmacological efficacy.
1. Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. For instance, compounds similar to the one have exhibited activity comparable to standard antibiotics against various pathogens. In vitro studies have indicated that these compounds can inhibit bacterial growth effectively. A notable study found that certain thiadiazole derivatives showed comparable antimicrobial activity to ciprofloxacin and griseofulvin .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 15 |
| Thiadiazole Derivative B | Antifungal | 20 |
2. Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit significant anticancer effects. For example, a study demonstrated that a related compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM against the K562 cell line, which is associated with chronic myeloid leukemia . This suggests that the compound could potentially be developed as an anticancer agent.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | K562 (CML) | 7.4 |
| Study B | MCF-7 (Breast Cancer) | 12.5 |
3. Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties. A recent review highlighted the potential of N-heterocycles, including thiadiazoles, as antiviral agents against various viruses such as HCV and HIV . The mechanism often involves inhibition of viral replication or interference with viral enzymes.
Case Study 1: Anticancer Effects
A series of thiadiazole derivatives were synthesized and tested for their anticancer potential against different cancer cell lines. One derivative exhibited selective activity against the Bcr-Abl-positive K562 cell line, indicating its potential as a targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study, several thiadiazole compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their utility in treating bacterial infections .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiadiazoles act by inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Some compounds may act as antagonists or agonists at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Certain derivatives can intercalate into DNA or inhibit DNA synthesis, contributing to their anticancer effects.
Q & A
Q. What are the key steps in synthesizing N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide?
- Methodological Answer: The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Reacting hydrazine derivatives with carbon disulfide under controlled pH (8–9) to form the 1,3,4-thiadiazole ring .
Sulfanyl Group Introduction : Coupling the thiadiazole intermediate with a carbamoylmethylsulfanyl group via nucleophilic substitution, often using DMF as a solvent at 60–80°C .
Piperidine Sulfonylation : Introducing the piperidine-1-sulfonyl moiety using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
Final Purification : Chromatographic techniques (e.g., silica gel column chromatography) ensure >95% purity .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., thiadiazole ring protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z 533.12 vs. observed 533.14) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly for the thiadiazole and piperidine groups .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer: Initial screening includes:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values reported for similar thiadiazole derivatives) .
- Cytotoxicity Assays : MTT or Mosmann’s colorimetric assay () on cancer cell lines (e.g., IC determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinase/protease inhibition, with IC values benchmarked against controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer: Systematic optimization via Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., 1–5 mol% Pd) .
- Response Surface Modeling : Identifies optimal conditions (e.g., 80°C in DMF with 3 mol% Pd increases yield from 65% to 82%) .
- In-line Analytics : Use HPLC or TLC to monitor reaction progress and intermediate stability .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer: Contradictions may arise from:
- Compound Stability : Test solubility (DMSO/PBS) and degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Re-validate batches with NMR/MS to rule out batch-to-batch variations .
Q. What computational strategies predict this compound’s biological targets?
- Methodological Answer: Integrate molecular docking and MD simulations :
- Target Identification : Dock against kinase databases (e.g., PDB) using AutoDock Vina; prioritize targets with binding energy ≤ −8 kcal/mol .
- ADMET Prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .
- Validation : Compare predicted IC with experimental data (e.g., EGFR kinase inhibition) .
Q. How can structure-activity relationship (SAR) studies enhance its therapeutic potential?
- Methodological Answer: SAR strategies include:
- Substituent Modification : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate potency .
- Bioisosteric Replacement : Substitute the piperidine sulfonamide with morpholine or thiomorpholine to improve solubility .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole sulfur atoms) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
